molecular formula C37H21Cl2N3O8 B3026287 3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide

3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide

Cat. No.: B3026287
M. Wt: 706.5 g/mol
InChI Key: INOXUAMBIQQWOK-UHFFFAOYSA-N
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Description

The compound 3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide is a xanthene-based fluorescent dye with the molecular formula C₂₅H₁₄Cl₂O₉ . It is structurally characterized by a spiro[isobenzofuran-xanthene] core, substituted with dichloro, acetoxy, and phenanthrolin-carboxamide groups. The acetoxy groups act as ester-protected moieties, which are enzymatically cleaved in biological systems to release the active fluorescent form . This compound is commercially available for research applications, with suppliers offering various specifications and pricing tiers .

Properties

IUPAC Name

[6'-acetyloxy-2',7'-dichloro-3-oxo-5-(1,10-phenanthrolin-5-ylcarbamoyl)spiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H21Cl2N3O8/c1-17(43)47-31-15-29-24(13-26(31)38)37(25-14-27(39)32(48-18(2)44)16-30(25)49-29)23-8-7-20(11-22(23)36(46)50-37)35(45)42-28-12-19-5-3-9-40-33(19)34-21(28)6-4-10-41-34/h3-16H,1-2H3,(H,42,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOXUAMBIQQWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=C(C=C5)C(=O)NC6=C7C=CC=NC7=C8C(=C6)C=CC=N8)C(=O)O4)Cl)OC(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H21Cl2N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phen Green SK diacetate involves the reaction of Phen Green SK with acetic anhydride in the presence of a base. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product. The reaction is followed by purification steps such as recrystallization or chromatography to obtain the pure diacetate form .

Industrial Production Methods: In industrial settings, the production of Phen Green SK diacetate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The compound is then packaged and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Phen Green SK diacetate primarily undergoes complexation reactions with metal ions. These reactions result in the quenching of its fluorescence, which is used as an indicator of the presence of specific metal ions .

Common Reagents and Conditions:

    Reagents: Metal salts such as copper sulfate (CuSO₄), iron chloride (FeCl₂), and zinc acetate (Zn(OAc)₂).

    Conditions: The reactions are typically carried out in aqueous solutions at neutral pH.

Major Products: The major products of these reactions are the metal-Phen Green SK complexes, which exhibit reduced fluorescence compared to the free dye .

Mechanism of Action

Phen Green SK diacetate functions by forming complexes with metal ions, which leads to the quenching of its fluorescence. The compound’s fluorescence is quenched upon binding to metal ions, allowing for the detection and quantification of these ions in various samples. The molecular targets are the metal ions themselves, and the pathways involved include the formation of stable metal-dye complexes .

Comparison with Similar Compounds

Structural Analogues in the Spiroxanthene Family

Compound 11: Benzyl 3',6'-bis((diphenylmethylene)amino)-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylate
  • Key Features: Shares the spiroxanthene core but replaces dichloro and acetoxy groups with diphenylmethylene amino substituents .
  • Synthesis : Prepared via palladium-catalyzed cross-coupling (Pd(OAc)₂, BINAP, Cs₂CO₃), highlighting a divergent synthetic route compared to the target compound .
3',6'-Bis(diethylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one (CAS 72829-10-8)
  • Key Features: Substituted with diethylamino groups instead of dichloro and acetoxy .
  • Functional Impact: Diethylamino groups are strong electron donors, increasing fluorescence quantum yield but reducing photostability compared to the dichloro-acetoxy combination in the target compound .
5-Carboxy-2',7'-dichlorofluorescein Diacetate (Carboxy-DCFDA)
  • Key Features : Lacks the phenanthrolin-carboxamide moiety but shares dichloro and acetoxy substituents .
  • Functional Impact : The absence of the phenanthrolin group eliminates metal-chelating capabilities, narrowing its application scope compared to the target compound .

Substituent Effects on Fluorescence and Reactivity

Substituent Electron Effect Fluorescence Impact Example Compound
Dichloro (Cl) Electron-withdrawing Reduces quantum yield, enhances photostability Target compound
Acetoxy (OAc) Moderate withdrawal Ester protection improves cell permeability Target compound, Carboxy-DCFDA
Diethylamino (NEt₂) Electron-donating Increases quantum yield, red-shifts emission CAS 72829-10-8
Phenanthrolin-carboxamide Chelating Enables metal ion sensing Target compound

Biological Activity

The compound 3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide , commonly referred to as PGSK diacetate, is a synthetic derivative that exhibits significant biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and case studies.

Chemical Formula and Characteristics

  • Molecular Formula : C37H21Cl2N3O8
  • Molecular Weight : 706.5 g/mol
  • CAS Number : 234075-45-7

The structure of PGSK diacetate features multiple functional groups that contribute to its biological activity. The presence of dichloro and acetyloxy groups enhances its reactivity and selectivity towards biological targets.

Structural Representation

The compound can be represented as follows:

C37H21Cl2N3O8\text{C}_{37}\text{H}_{21}\text{Cl}_2\text{N}_3\text{O}_8

PGSK diacetate has been studied for its role as a fluorescent heavy metal indicator, particularly in the detection of metal ions such as Fe²⁺, Cd²⁺, Co²⁺, Ni²⁺, and Zn²⁺. Its fluorescence properties allow it to be used in various biochemical assays to quantify metal ion concentrations in biological samples .

Fluorescence Properties

  • Excitation Maximum : 507 nm
  • Emission Maximum : 532 nm

These properties make PGSK diacetate a valuable tool in cellular imaging and environmental monitoring.

Case Studies

  • Detection of Metal Ions in Hepatocytes :
    A study demonstrated the use of PGSK diacetate for quantifying iron in isolated rat hepatocytes. The compound effectively indicated iron levels through fluorescence quenching upon metal ion interaction, providing insights into cellular iron metabolism .
  • Characterization of Metal-Ion Selectivity :
    Research involving divalent metal-ion transporter 1 (DMT1) utilized PGSK diacetate to characterize the selectivity of this transporter for various metal ions. The results indicated that PGSK diacetate could differentiate between metal ions based on their binding affinities .

Potential Therapeutic Uses

While primarily used as a research tool, the biological activity of PGSK diacetate suggests potential therapeutic applications in conditions related to metal ion dysregulation, such as:

  • Iron Overload Disorders : The ability to monitor and quantify iron levels could aid in managing conditions like hemochromatosis.
  • Metal Toxicity : Its application in detecting toxic metals may help in developing treatments for heavy metal poisoning.

Summary of Biological Activity Studies

Study FocusFindingsReference
Detection of Iron in HepatocytesEffective quantification using fluorescence
Metal-Ion Selectivity CharacterizationDifferentiation among various divalent metal ions
PropertyValue
Molecular Weight706.5 g/mol
SolubilitySoluble in DMSO
Purity>90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide
Reactant of Route 2
Reactant of Route 2
3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide

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